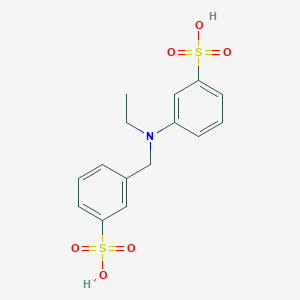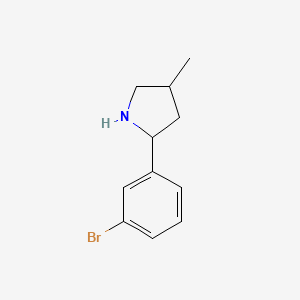
2-(3-Bromophenyl)-4-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of a bromine atom on the phenyl ring and a methyl group on the pyrrolidine ring makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4-methylpyrrolidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Another method involves the use of bromination reactions, where a suitable precursor is brominated to introduce the bromine atom at the desired position on the phenyl ring . This can be followed by cyclization reactions to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
2-(3-Bromophenyl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3-Bromopyridine: An aryl bromide used in similar coupling reactions.
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid: A compound with similar structural features and biological activities.
Uniqueness
2-(3-Bromophenyl)-4-methylpyrrolidine is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
2-(3-bromophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-5-11(13-7-8)9-3-2-4-10(12)6-9/h2-4,6,8,11,13H,5,7H2,1H3 |
InChIキー |
GBTNDEYFOVMNNI-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC1)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


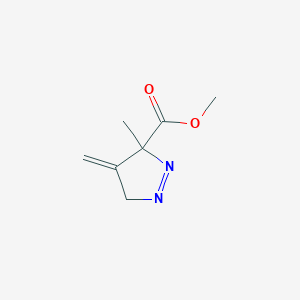
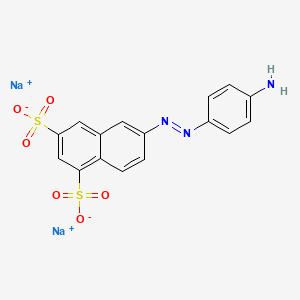
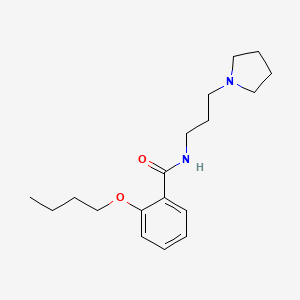
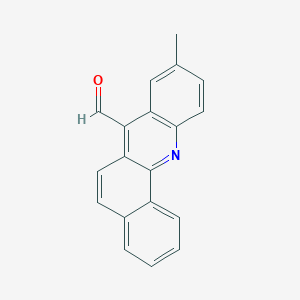
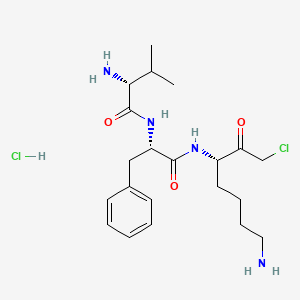
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)

![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)



